molecular formula C18H23N3O2S B2881810 N-cyclopropyl-2-(2-((2,5-dimethylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921867-70-1

N-cyclopropyl-2-(2-((2,5-dimethylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B2881810
CAS No.: 921867-70-1
M. Wt: 345.46
InChI Key: BGYKROVWRFFVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-cyclopropyl-2-(2-((2,5-dimethylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide features a 1H-imidazole core substituted with a hydroxymethyl group at position 5 and a 2,5-dimethylbenzylthio moiety at position 2. The acetamide side chain includes a cyclopropyl group, which may enhance metabolic stability by reducing susceptibility to enzymatic degradation .

Properties

IUPAC Name

N-cyclopropyl-2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-12-3-4-13(2)14(7-12)11-24-18-19-8-16(10-22)21(18)9-17(23)20-15-5-6-15/h3-4,7-8,15,22H,5-6,9-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYKROVWRFFVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC=C(N2CC(=O)NC3CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-2-(2-((2,5-dimethylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound’s structure includes a cyclopropyl group, an imidazole ring, and a thioether moiety, which contribute to its unique biological properties.

Property Details
IUPAC Name This compound
Molecular Formula C15H20N4OS
Molecular Weight 304.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is hypothesized that the compound may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The imidazole ring may interact with active sites of enzymes, potentially inhibiting their function.
  • Receptor Modulation : The compound could modulate receptor activity, influencing downstream signaling cascades.

Biological Activity

Research on the biological activity of this compound indicates several promising effects:

Anticancer Properties

Imidazole derivatives have been investigated for their anticancer potential. For example, compounds with structural similarities have shown cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

Several studies illustrate the biological activity of related compounds:

  • Study on Imidazole Derivatives : A series of imidazole derivatives were tested for anticancer activity against human cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity, suggesting that structural features significantly influence biological efficacy.
    • Findings : Compounds with electron-withdrawing groups exhibited higher potency against cancer cells compared to those with electron-donating groups.
  • Antimicrobial Screening : A related study evaluated the antimicrobial properties of thioether-containing compounds. The results demonstrated significant inhibition of Gram-positive bacteria, indicating that the thioether moiety contributes to the antimicrobial activity.
    • Results : The minimum inhibitory concentration (MIC) values were found to be in the low micromolar range for several tested strains.

Comparison with Similar Compounds

Structural Analogues with Thiadiazole Cores ()

Compounds such as N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) and N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) share the acetamide-thioether motif but differ in their heterocyclic cores (1,3,4-thiadiazole vs. imidazole). Key distinctions include:

  • Solubility : The hydroxymethyl group in the target compound increases polarity compared to thiadiazole derivatives with alkyl/arylthio groups, which may improve bioavailability.
  • Synthetic Yields : Thiadiazole derivatives in show yields of 68–88%, suggesting that the target compound’s synthesis might require optimized conditions due to its imidazole-hydroxymethyl group.

Table 1: Physical Properties of Thiadiazole Analogues vs. Target Compound

Compound Core Substituents Yield (%) Melting Point (°C)
5e (Thiadiazole) Thiadiazole 4-Chlorobenzylthio, phenoxy 74 132–134
5h (Thiadiazole) Thiadiazole Benzylthio, phenoxy 88 133–135
Target Compound Imidazole 2,5-Dimethylbenzylthio, hydroxymethyl N/A N/A

Benzimidazole Derivatives ()

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) contains a benzimidazole core linked to a benzodioxolyl acetamide. Differences include:

  • Functional Groups : The target compound’s hydroxymethyl and thioether groups offer distinct hydrogen-bonding and lipophilic properties compared to the benzodioxolyl group in compound 26.

Imidazole-Based Analogues with Sulfonyl/Thioether Groups ()

2-[[5-(Benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide shares the imidazole core and cyclopropyl acetamide side chain but differs in substituents:

  • Electron-Withdrawing vs. Electron-Donating Groups : The benzenesulfonyl group in ’s compound is electron-withdrawing, which may reduce the imidazole ring’s basicity compared to the target’s electron-donating hydroxymethyl group.

Table 2: Substituent Effects on Imidazole Analogues

Compound Imidazole Substituents Key Functional Groups Potential Impact
Target Compound 2,5-Dimethylbenzylthio, hydroxymethyl Thioether, polar hydroxymethyl Balanced lipophilicity/solubility
Compound Benzenesulfonyl, phenyl Sulfonyl, aryl High polarity, rigid structure

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.